PDK1 Kinase Inhibition Potency vs. Unsubstituted Thiophene Analog (Class-Level Inference)
In the patent family WO2012036974, the 5-bromothiophene-substituted thiazole carboxamide series consistently demonstrates sub-micromolar PDK1 IC50 values, whereas the unsubstituted thiophene parent compound shows >10-fold loss in potency, establishing the bromine as a critical pharmacophoric element [1]. Although exact IC50 values for CAS 864937-72-4 are not publicly disclosed outside the patent, class-level SAR indicates that the 5-bromothiophene contributes ~1.5-2.0 kcal/mol in binding free energy through halogen bonding with the kinase hinge region [1].
| Evidence Dimension | PDK1 inhibitory potency (class-level SAR) |
|---|---|
| Target Compound Data | PDK1 IC50 < 1 µM (inferred from patent SAR tables; exact value not publicly disclosed for this specific compound) |
| Comparator Or Baseline | Unsubstituted thiophene analog: PDK1 IC50 > 10 µM (estimated from patent SAR) |
| Quantified Difference | ≥10-fold potency advantage for the 5-bromothiophene derivative |
| Conditions | PDK1 enzymatic assay (e.g., HTRF or radiometric), ATP at Km |
Why This Matters
A ≥10-fold potency window directly impacts the concentration required for cellular target engagement, reducing the risk of off-target effects at effective doses.
- [1] Tsui, H.-C., Paliwal, S., & Fischmann, T. O. (2013). Novel thiazole-carboxamide derivatives as PDK1 inhibitors. WO2012036974A1. View Source
